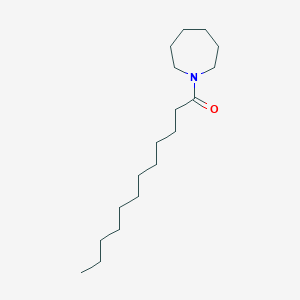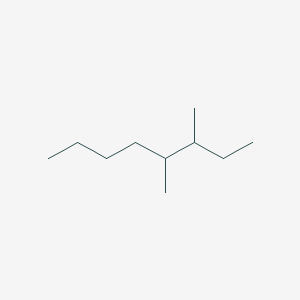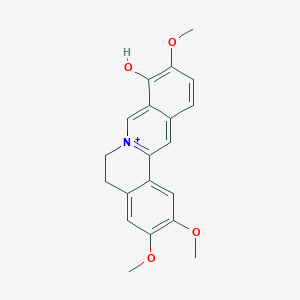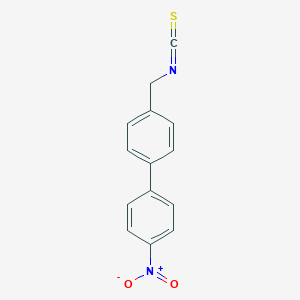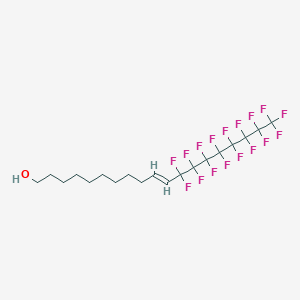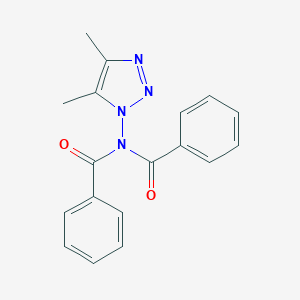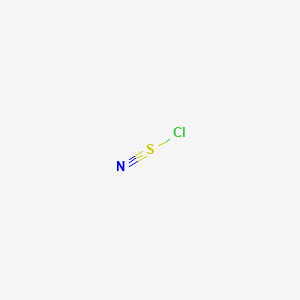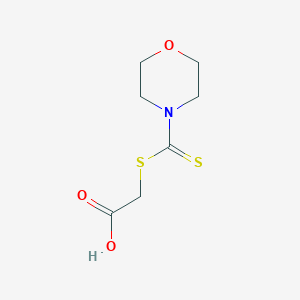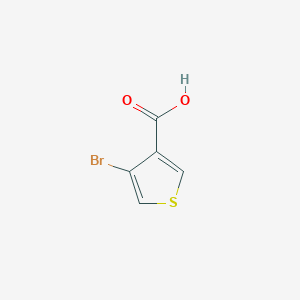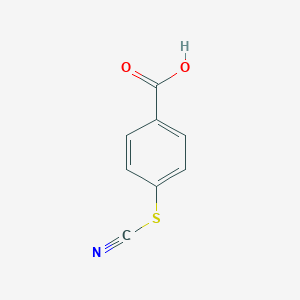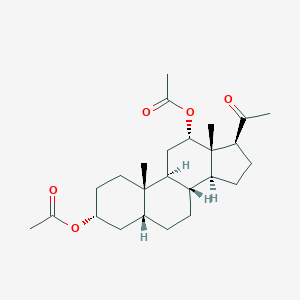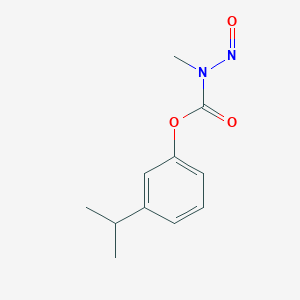
Methylnitrosocarbamic acid m-isopropylphenyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methylnitrosocarbamic acid m-isopropylphenyl ester, commonly known as MNIC, is a chemical compound that has been extensively studied in the field of biochemistry and physiology. It is a potent nitric oxide (NO) donor that has been used in various scientific research applications to investigate the mechanism of action of NO in biological systems.
科学研究应用
MNIC has been used in various scientific research applications to investigate the role of Methylnitrosocarbamic acid m-isopropylphenyl ester in biological systems. One of the most common applications of MNIC is in the study of the mechanism of action of this compound in cardiovascular physiology. MNIC has been shown to increase this compound levels in the blood, which leads to vasodilation and decreased blood pressure. This effect has been studied in both animal models and human subjects, and has potential clinical applications in the treatment of hypertension and other cardiovascular diseases.
Another application of MNIC is in the study of the role of this compound in neuronal signaling. MNIC has been shown to increase this compound levels in neuronal cells, which leads to increased neurotransmitter release and improved neuronal function. This effect has been studied in animal models of neurological diseases, such as Alzheimer's and Parkinson's disease, and has potential clinical applications in the treatment of these diseases.
作用机制
The mechanism of action of MNIC is based on its ability to release Methylnitrosocarbamic acid m-isopropylphenyl ester in biological systems. This compound is a potent signaling molecule that plays a crucial role in various physiological processes, such as vasodilation, neurotransmission, and immune function. MNIC releases this compound via a chemical reaction that occurs in biological fluids, such as blood and cerebrospinal fluid. Once released, this compound activates various signaling pathways that lead to the physiological effects observed with MNIC administration.
Biochemical and Physiological Effects
The biochemical and physiological effects of MNIC are primarily related to its ability to release this compound in biological systems. The vasodilatory effects of MNIC have been well documented in both animal models and human subjects, and have potential clinical applications in the treatment of hypertension and other cardiovascular diseases. The effects of MNIC on neuronal signaling have also been studied extensively, and have potential clinical applications in the treatment of neurological diseases, such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of using MNIC in lab experiments is its ability to release Methylnitrosocarbamic acid m-isopropylphenyl ester in a controlled and predictable manner. This makes it an attractive compound for studying the role of this compound in biological systems. Another advantage of using MNIC is its relatively simple synthesis method, which makes it readily available for scientific research.
One of the limitations of using MNIC in lab experiments is its potential toxicity. MNIC has been shown to be toxic at high concentrations, which limits its use in certain experiments. Another limitation of using MNIC is its short half-life, which requires frequent administration in experiments.
未来方向
There are several future directions for the study of MNIC and its role in biological systems. One potential direction is the development of MNIC-based therapeutics for the treatment of cardiovascular and neurological diseases. Another potential direction is the study of the effects of MNIC on immune function, which has not been extensively investigated. Additionally, the development of new Methylnitrosocarbamic acid m-isopropylphenyl ester donors based on the structure of MNIC could lead to the discovery of novel compounds with improved pharmacological properties.
合成方法
MNIC can be synthesized by the reaction of m-isopropylphenol with sodium nitrite and urea in acetic acid. The reaction proceeds via the formation of a diazonium intermediate, which is then reacted with urea to form MNIC. The synthesis of MNIC is a relatively simple and straightforward process, which makes it an attractive compound for scientific research.
属性
CAS 编号 |
18952-79-9 |
|---|---|
分子式 |
C11H14N2O3 |
分子量 |
222.24 g/mol |
IUPAC 名称 |
(3-propan-2-ylphenyl) N-methyl-N-nitrosocarbamate |
InChI |
InChI=1S/C11H14N2O3/c1-8(2)9-5-4-6-10(7-9)16-11(14)13(3)12-15/h4-8H,1-3H3 |
InChI 键 |
AJHKCJXLTDAPCQ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=CC=C1)OC(=O)N(C)N=O |
规范 SMILES |
CC(C)C1=CC(=CC=C1)OC(=O)N(C)N=O |
其他 CAS 编号 |
18952-79-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



